molecular formula C17H21NO2 B15246411 (R)-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate

(R)-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate

Cat. No.: B15246411
M. Wt: 271.35 g/mol
InChI Key: AKZXMDLYZOHKPX-GFCCVEGCSA-N
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Description

®-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate is a chiral compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate typically involves the reaction of ®-1-(naphthalen-2-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

(R)1(naphthalen2yl)ethanol+tert-butyl chloroformateTEA(R)tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate(R)-1-(naphthalen-2-yl)ethanol + \text{tert-butyl chloroformate} \xrightarrow{\text{TEA}} (R)-\text{tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate} (R)−1−(naphthalen−2−yl)ethanol+tert-butyl chloroformateTEA​(R)−tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Naphthyl ketones

    Reduction: Corresponding amines

    Substitution: Various substituted carbamates

Scientific Research Applications

®-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis and chiral resolution processes.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ®-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted. The naphthyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl carbamate
  • 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl carbamate

Uniqueness

®-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Additionally, its tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-naphthalen-2-ylethyl]carbamate

InChI

InChI=1S/C17H21NO2/c1-12(18-16(19)20-17(2,3)4)14-10-9-13-7-5-6-8-15(13)11-14/h5-12H,1-4H3,(H,18,19)/t12-/m1/s1

InChI Key

AKZXMDLYZOHKPX-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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